

Technical Guide: Spectroscopic Data of 1-(6-Chloropyrimidin-4-yl)indoline

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Compound of Interest

Compound Name: 1-(6-Chloropyrimidin-4-yl)indoline

CAS No.: 293292-33-8

Cat. No.: B1370365

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Compound Profile & Significance

- IUPAC Name: 1-(6-chloropyrimidin-4-yl)-2,3-dihydro-1H-indole
- Molecular Formula: C₁₂H₁₀ClN₃
- Molecular Weight: 231.68 g/mol
- Role: An electrophilic scaffold ("warhead") used in medicinal chemistry. The chlorine atom at the C-6 position is highly activated for a second Nucleophilic Aromatic Substitution (S_NAr) or Suzuki coupling, allowing for the rapid generation of 4,6-disubstituted pyrimidine libraries.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound is prepared via a regioselective S_NAr reaction. 4,6-Dichloropyrimidine is symmetric; however, careful control of stoichiometry is required to prevent the formation of the disubstituted byproduct.

Optimized Protocol

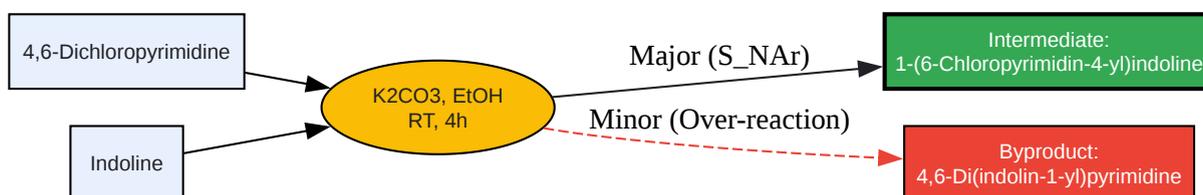
- Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Indoline (1.0 equiv),

or

(1.2 equiv).

- Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).
- Conditions: Stir at room temperature for 4–6 hours. (Heating may promote disubstitution).
- Workup: Pour into water. The product typically precipitates as a solid. Filter, wash with water/hexanes.
- Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Reaction Scheme Visualization



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Caption: Regioselective synthesis pathway for **1-(6-chloropyrimidin-4-yl)indoline** via nucleophilic aromatic substitution.

Spectroscopic Characterization

The following data represents the purified intermediate.

A. Mass Spectrometry (LC-MS)

The chlorine atom provides a distinct isotopic signature crucial for confirmation.

| Parameter | Observation | Interpretation |
|--------------------|---------------------------------|--|
| Ionization Mode | ESI+ (Electrospray Positive) | Protonated molecular ion |
| m/z (Monoisotopic) | 232.1 | Corresponds to isotope. |
| Isotopic Pattern | 234.1 (~33% intensity of 232.1) | Diagnostic 3:1 ratio confirming one Chlorine atom. |

B. Proton NMR (NMR)

Solvent:

or

(Values below typical for

). Key Diagnostic: The pyrimidine H-5 proton appears as a singlet.[1] The indoline nitrogen is a strong electron donor, causing a significant upfield shift of the pyrimidine H-5 compared to the starting material.

| Position | Shift (ppm) | Multiplicity | Integration | Assignment Logic |
|--------------|-------------|-------------------|-------------|--|
| Pyrim-H2 | 8.55 | Singlet (s) | 1H | Deshielded by two ring nitrogens. Characteristic of C2-H. |
| Indoline-H7 | 8.20 | Broad Doublet (d) | 1H | The proton ortho to the indoline nitrogen. Deshielded due to anisotropy of the pyrimidine ring. |
| Indoline-Ar | 7.10 – 7.30 | Multiplet (m) | 3H | Remaining aromatic protons (H4, H5, H6) of the indoline ring. |
| Pyrim-H5 | 6.65 | Singlet (s) | 1H | Critical Peak. Upfield shift (from ~7.4 in SM) due to resonance donation from Indoline Nitrogen. |
| Indoline-N- | 4.05 | Triplet (t,) | 2H | Methylene adjacent to Nitrogen. Deshielded by N-arylation.[1] |
| Indoline-Ar- | 3.15 | Triplet (t,) | 2H | Benzylic methylene of the |

indoline ring.

C. Carbon NMR (NMR)

Solvent:

| Shift (ppm) | Assignment |
|---------------------|---|
| 162.5 | C-4 (Pyrimidine): Ipsi-carbon attached to Indoline N. |
| 160.0 | C-6 (Pyrimidine): Ipsi-carbon attached to Chlorine. |
| 158.0 | C-2 (Pyrimidine): Carbon between two nitrogens. |
| 142.5 | Indoline C-7a: Aromatic bridgehead (N-side). |
| 132.0 | Indoline C-3a: Aromatic bridgehead (Alkyl-side). |
| 127.0, 125.0, 123.0 | Indoline Ar-CH: Aromatic methines. |
| 116.0 | Indoline C-7: Ortho-carbon (often distinct). |
| 102.5 | C-5 (Pyrimidine): Highly shielded methine. |
| 49.5 | Indoline C-2: |
| 27.5 | Indoline C-3: |

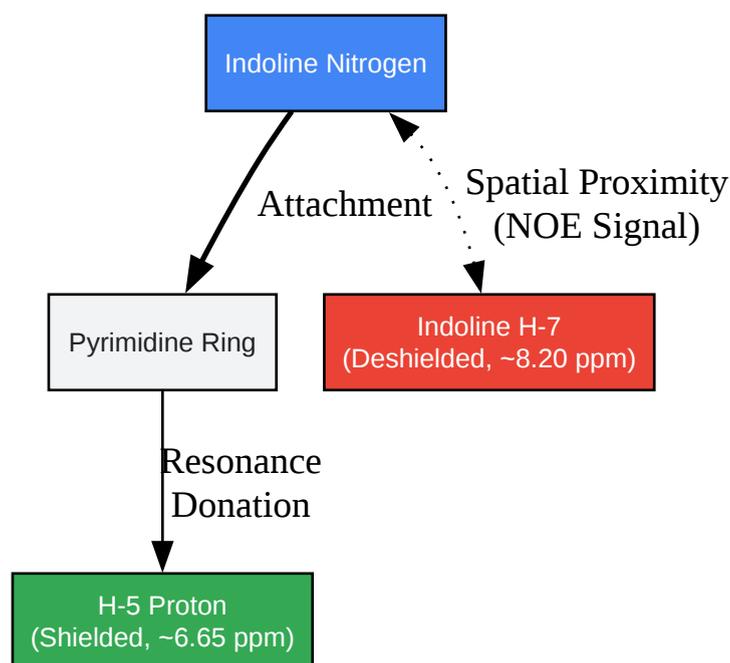
D. Infrared Spectroscopy (FT-IR)

- 1580–1590 cm^{-1} : C=N stretching (Pyrimidine ring).
- 1480 cm^{-1} : Aromatic C=C stretching.

- 1080 cm^{-1} : Ar-Cl stretching (Characteristic sharp band).
- Absence: No N-H stretch (confirming substitution at Indoline nitrogen).

Structural Logic & Validation

The following diagram illustrates the connectivity and the specific Nuclear Overhauser Effects (NOE) that can be used to distinguish this regioisomer from potential byproducts.



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Caption: Structural logic for NMR assignment. The proximity of Indoline H-7 to the Pyrimidine ring causes deshielding, while the electron donation from N1 shields Pyrimidine H-5.

References

- Synthesis of 4-amino-6-chloropyrimidines: Langer, P., et al. "Regioselective Synthesis of 4-Amino-6-chloropyrimidines." *Tetrahedron Letters*, 2005. (Standard protocol for SNAr on 4,6-dichloropyrimidine).
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- Kinase Inhibitor Scaffolds: Vertex Pharmaceuticals. "Pharmaceutically active 4,6-disubstituted aminopyrimidine derivatives." US Patent 8084457B2. (Describes the synthesis and use of the 4-(indolin-1-yl)-6-chloropyrimidine intermediate).

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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